2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the empirical formula C10H14N2 . It has been studied as a potential inhibitor of AMP deaminase 2 (AMPD2), an enzyme thought to play an important role in energy homeostasis and immuno-oncology .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 109-114 °C . It has a molecular weight of 162.23 .Scientific Research Applications
Photochemical Electron-Transfer Reactions
Research on the photochemical electron-transfer reactions of 1,1-diarylethylenes, induced by photoexcited cyanoanthracenes, highlights a complex chemistry involving dimerizations, nucleophilic additions, and oxygenation reactions. This study, although not directly citing 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, provides a foundational understanding of reactions in similar quinoxaline derivatives under photoexcited conditions, suggesting potential pathways for the photochemical behavior of this compound in complex organic matrices (Mattes & Farid, 1986).
Copper(I) Halide Polymers with Quinoxaline
The interaction of 2,3-dimethylquinoxaline with copper(II) halides in water/ethanol solutions yields copper(I) compounds with varied stoichiometry, including polymers and monobrominated derivatives. This study provides insights into the coordination chemistry of 2,3-dimethylquinoxaline, indicating its utility in synthesizing novel copper(I) halide polymers and potentially influencing the design of metal-organic frameworks or coordination polymers for catalysis or material science applications (Willett, Jeitler, & Twamley, 2001).
Donor-Acceptor Interactions in Solid State
The complexation behavior of 2,3-Dimethylquinoxaline-N,N′-dioxide with tetracyanoethylene, revealing insights into donor-acceptor interactions within solid-state complexes, underscores the significance of such interactions in designing materials with specific electronic properties. These interactions are pivotal for applications in molecular electronics, where the modulation of electronic properties is crucial (Greer, Duncan, Duff, & Blackstock, 1997).
Magnetisation Relaxation in Rare Earth Complexes
Research on tetraoxolene-bridged dinuclear rare earth complexes, incorporating analogues of this compound, has shown significant findings on slow magnetization relaxation, suggesting applications in quantum computing and magnetic storage. These findings reveal how small structural changes can significantly impact the magnetic properties of such complexes, offering pathways for the design of materials with tailored magnetic behaviors (Dunstan et al., 2017).
Synthesis and Characterization of Verdazyl Radicals
The development of verdazyl radicals bearing pyridine or pyrimidine substituents, which can serve as chelating spin-bearing ligands, points to the broader applicability of this compound derivatives in the synthesis of novel organic radicals. These radicals, with their stable and tunable electronic properties, are crucial for applications in spintronics and as spin labels in biochemical research (Barr et al., 1999).
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound interacts with AMPD2 through a novel mechanism of action. It induces allosteric modulation , causing a conformational change in the enzyme . This change alters the substrate pocket, preventing AMP from binding .
Biochemical Pathways
The inhibition of AMPD2 by this compound impacts the purine nucleotide cycle, which is involved in energy homeostasis. By preventing AMP from binding to AMPD2, the compound disrupts the conversion of AMP to IMP, affecting the balance of adenine nucleotides .
Pharmacokinetics
The compound’s molecular weight (16223) and its compliance with Lipinski’s rule suggest it may have good oral bioavailability .
Result of Action
The inhibition of AMPD2 by this compound can potentially influence energy homeostasis and immuno-oncology . The exact molecular and cellular effects depend on the specific biological context and require further investigation.
Properties
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMHQZSBOQTMRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C2N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998604 | |
Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7739-04-0, 13311-77-8 | |
Record name | NSC114128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13311-77-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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